molecular formula C3H4BrF3S B2437268 1-Bromo-2-trifluoromethylsulfanyl-ethane CAS No. 110480-78-9

1-Bromo-2-trifluoromethylsulfanyl-ethane

Cat. No.: B2437268
CAS No.: 110480-78-9
M. Wt: 209.02
InChI Key: IDWNHZNFMKSHOE-UHFFFAOYSA-N
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Description

1-Bromo-2-trifluoromethylsulfanyl-ethane is an organobromine compound with the molecular formula C3H4BrF3S It is characterized by the presence of a bromine atom and a trifluoromethylsulfanyl group attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-trifluoromethylsulfanyl-ethane can be synthesized through the reaction of 2-trifluoromethylsulfanyl-ethanol with hydrobromic acid. The reaction typically occurs under reflux conditions, where the alcohol is converted to the corresponding bromide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-trifluoromethylsulfanyl-ethane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.

    Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

    Nucleophilic Substitution: Products include 2-trifluoromethylsulfanyl-ethanol, 2-trifluoromethylsulfanyl-ethylamine, and 2-trifluoromethylsulfanyl-ethylthiol.

    Oxidation: Products include 1-bromo-2-trifluoromethylsulfinyl-ethane and 1-bromo-2-trifluoromethylsulfonyl-ethane.

Scientific Research Applications

1-Bromo-2-trifluoromethylsulfanyl-ethane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-2-trifluoromethylsulfanyl-ethane exerts its effects involves the interaction of its functional groups with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the trifluoromethylsulfanyl group can undergo oxidation. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby altering the properties of the target molecules.

Comparison with Similar Compounds

1-Bromo-2-trifluoromethylsulfanyl-ethane can be compared with other similar compounds, such as:

    1-Bromo-2-chloromethylsulfanyl-ethane: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    1-Bromo-2-methylsulfanyl-ethane: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness: The presence of the trifluoromethylsulfanyl group in this compound imparts unique chemical properties, such as increased electronegativity and steric hindrance, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

1-bromo-2-(trifluoromethylsulfanyl)ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrF3S/c4-1-2-8-3(5,6)7/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWNHZNFMKSHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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